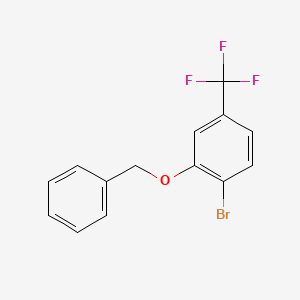

3-Benzyloxy-4-bromobenzotrifluoride

Description

The exact mass of the compound 3-Benzyloxy-4-bromobenzotrifluoride, 95% is 329.98671 g/mol and the complexity rating of the compound is 276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Benzyloxy-4-bromobenzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzyloxy-4-bromobenzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-phenylmethoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrF3O/c15-12-7-6-11(14(16,17)18)8-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAAYEIWQPAGAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utility of 3-Benzyloxy-4-bromobenzotrifluoride (CAS: 1429027-74-6) in Advanced Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 3-Benzyloxy-4-bromobenzotrifluoride (CAS: 1429027-74-6) is a highly specialized, trifunctional aromatic scaffold designed for late-stage diversification. It combines the metabolic shielding of a trifluoromethyl (–CF₃) group, the cross-coupling reactivity of an aryl bromide, and the orthogonal protection of a phenolic hydroxyl group via a benzyl ether.

This whitepaper provides an in-depth technical analysis of this molecule, detailing its physicochemical properties, structural advantages in pharmacophore design, and self-validating experimental protocols for its application in transition-metal-catalyzed synthesis.

Physicochemical Profiling

Understanding the baseline physicochemical parameters of 3-Benzyloxy-4-bromobenzotrifluoride is critical for predicting its behavior in both organic synthesis and biological systems. The presence of the –CF₃ group significantly increases the lipophilicity (LogP) of the core, while the benzyl ether provides steric bulk that influences the oxidative addition rate during catalysis.

Table 1: Physicochemical & Structural Data

| Property | Value / Description |

| CAS Registry Number | 1429027-74-6[1] |

| IUPAC / Systematic Name | 2-(Benzyloxy)-1-bromo-4-(trifluoromethyl)benzene |

| Molecular Formula | C₁₄H₁₀BrF₃O |

| Molecular Weight | 331.13 g/mol |

| Key Functionalities | Aryl Bromide (Electrophile), Benzyl Ether (Protecting Group), Trifluoromethyl (Bioisostere) |

| Physical State | Solid / High-boiling liquid (dependent on ambient temperature and purity) |

Pharmacophore Integration & Structural Advantages

The architecture of 3-Benzyloxy-4-bromobenzotrifluoride is intentionally designed to address common attrition factors in drug development, such as poor metabolic stability and weak target affinity.

-

The Trifluoromethyl (–CF₃) Group: The –CF₃ moiety is a privileged pharmacophore. As established in foundational medicinal chemistry literature[2], replacing a methyl group or a halogen with a –CF₃ group drastically impedes cytochrome P450-mediated oxidative metabolism. Furthermore, its strong electron-withdrawing nature modulates the pKa of adjacent functional groups, while its high lipophilicity enhances cellular membrane permeability.

-

The Benzyl-Protected Phenol: The benzyloxy group at the 3-position serves a dual purpose. During aggressive cross-coupling reactions, it masks the reactive phenolic oxygen, preventing catalyst poisoning or unwanted side reactions. Post-coupling, it can be orthogonally cleaved via hydrogenolysis to reveal a hydrogen-bond donor/acceptor, which is often crucial for anchoring the molecule within a target protein's binding pocket.

Diagram 1: Pharmacodynamic contributions of the unmasked scaffold within a binding pocket.

Mechanistic Pathways: Cross-Coupling & Deprotection

The primary utility of this building block lies in the reactivity of the aryl bromide. The electron-withdrawing nature of the para-positioned –CF₃ group activates the carbon-bromine bond, making it highly susceptible to oxidative addition by Palladium(0) species.

However, this electronic activation introduces process safety considerations. Process research has demonstrated that the Suzuki-Miyaura cross-coupling of electron-deficient aryl bromides (such as trifluoromethyl-substituted derivatives) can trigger significant and rapid exothermic events[3]. Therefore, catalytic protocols must be designed with controlled addition steps to prevent thermal runaway, especially upon the introduction of the active Pd-catalyst or the boronic species.

Diagram 2: Synthetic workflow from the brominated building block to the final functionalized phenol.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that protocols must not merely list steps, but establish a self-validating system where the causality of each chemical choice is clear.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To form a C-C bond at the 4-position while preserving the benzyl ether.

Causality & Design Choices:

-

Solvent System (1,4-Dioxane/H₂O 4:1): The biphasic nature ensures the dissolution of the highly lipophilic bromobenzotrifluoride while providing water to activate the boronic acid into the highly reactive boronate "ate" complex.

-

Catalyst Addition: Added last and in portions to monitor and control the known exotherm associated with –CF₃ activated aryl bromides[3].

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask, dissolve 3-Benzyloxy-4-bromobenzotrifluoride (1.0 equiv) and the desired aryl/alkyl boronic acid (1.2 equiv) in a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M concentration).

-

Base Addition: Add K₂CO₃ (2.5 equiv). Purge the biphasic mixture with Argon for 15 minutes by subsurface sparging. Validation Check: The mixture should become a fine suspension without clumping.

-

Catalyst Introduction: Lower the flask into a room-temperature water bath (to act as a heat sink). Add Pd(dppf)Cl₂ (0.05 equiv) in three equal portions over 15 minutes. Caution: Monitor for a rapid temperature spike.

-

Reaction: Heat the mixture to 80 °C under Argon for 4–6 hours.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Hydrogenolytic Cleavage of the Benzyl Ether

Objective: To unmask the phenolic hydroxyl group for subsequent target binding or derivatization.

Causality & Design Choices:

-

Solvent System (EtOAc/MeOH 1:1): The –CF₃ group renders the intermediate highly lipophilic, necessitating EtOAc for solubility. MeOH is included as a protic source to facilitate the hydrogenolysis mechanism on the palladium surface.

Step-by-Step Methodology:

-

Preparation: Dissolve the coupled intermediate from Protocol A in an EtOAc/MeOH mixture (1:1, 0.1 M).

-

Catalyst Loading: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a steady stream of Argon to prevent auto-ignition of the catalyst by solvent vapors.

-

Atmosphere Exchange: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times to ensure a strictly H₂ atmosphere. Validation Check: The balloon should remain inflated, indicating no system leaks.

-

Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor completion via LCMS (looking for the loss of the benzyl mass, -90 Da).

-

Filtration: Purge the flask with Argon. Filter the suspension through a pad of Celite to remove the Pd/C. Wash the pad thoroughly with EtOAc.

-

Isolation: Concentrate the filtrate in vacuo to yield the pure trifluoromethylated phenol.

References

-

Title: The trifluoromethyl group in medicinal chemistry Source: Journal of Medicinal and Pharmaceutical Chemistry (PubMed / NIH) URL: [Link]

-

Title: Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species Source: Organic Process Research & Development (ACS Publications) URL: [Link]

Sources

Architectural Mastery of Fluorinated Arenes: A Technical Guide to 3-Benzyloxy-4-bromobenzotrifluoride

As a Senior Application Scientist in synthetic methodology and medicinal chemistry, I frequently encounter the need for highly functionalized, orthogonally reactive building blocks. 3-Benzyloxy-4-bromobenzotrifluoride (systematically named 2-(benzyloxy)-1-bromo-4-(trifluoromethyl)benzene) represents a masterclass in such molecular design. By integrating a lipophilic trifluoromethyl (-CF₃) group, a cross-coupling-ready bromide (-Br), and a protected phenolic oxygen (-OBn), this compound serves as a highly versatile linchpin for late-stage functionalization in drug discovery and materials science.

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, mechanistic synthesis, and strategic downstream applications.

Physicochemical Profiling and Electronic Dynamics

Understanding the electronic interplay within 3-Benzyloxy-4-bromobenzotrifluoride is critical for predicting its reactivity. The strong electron-withdrawing nature of the para-trifluoromethyl group significantly depletes the electron density at the C-Br bond. This electronic deficiency lowers the activation energy required for the oxidative addition of Palladium(0) species, making the molecule exceptionally reactive in cross-coupling paradigms. Concurrently, the bulky benzyloxy group at the ortho position provides steric shielding while acting as a latent handle for future hydrogen-bonding interactions once deprotected.

Quantitative data for this molecule is summarized in the table below, structurally verified by1 [1].

| Physicochemical Property | Value |

| Chemical Name | 2-(Benzyloxy)-1-bromo-4-(trifluoromethyl)benzene |

| CAS Registry Number | 1429027-74-6 |

| Molecular Formula | C₁₄H₁₀BrF₃O |

| Molecular Weight | 331.13 g/mol |

| Monoisotopic Mass | 329.9867 Da |

| Topological Polar Surface Area (TPSA) | 9.2 Ų |

| Hydrogen Bond Acceptors | 4 (3x Fluorine, 1x Oxygen) |

| Rotatable Bonds | 3 |

Mechanistic Synthesis & Self-Validating Protocol

The most efficient route to synthesize 3-Benzyloxy-4-bromobenzotrifluoride is via a Williamson ether synthesis, coupling 2-bromo-5-(trifluoromethyl)phenol with benzyl bromide.

Causality of Experimental Choices

-

Base Selection (K₂CO₃): Potassium carbonate is selected over stronger bases (like NaH) because the pKa of the starting phenol is significantly lowered by the synergistic electron-withdrawing effects of the -CF₃ and -Br groups. K₂CO₃ is perfectly basic enough to ensure complete phenoxide formation without promoting destructive side reactions (e.g., benzyne formation or nucleophilic aromatic substitution).

-

Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thereby maximizing the Sₙ2 reaction rate against the electrophilic benzylic carbon.

Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring that researchers can confirm success at each critical juncture without immediate reliance on complex spectroscopy.

-

Preparation: In an oven-dried, argon-flushed 100 mL round-bottom flask, dissolve 10.0 mmol of 2-bromo-5-(trifluoromethyl)phenol in 20 mL of anhydrous DMF.

-

Deprotonation: Add 20.0 mmol (2.0 equivalents) of finely powdered, anhydrous K₂CO₃. Stir the suspension vigorously at room temperature for 30 minutes.

-

Self-Validation Check: A slight color shift (typically to a pale yellow) indicates successful deprotonation and phenoxide formation.

-

-

Alkylation: Introduce 11.0 mmol (1.1 equivalents) of benzyl bromide dropwise via syringe to control the exothermic Sₙ2 attack.

-

Heating & Monitoring: Elevate the reaction temperature to 60°C. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (9:1) eluent system.

-

Self-Validation Check: The reaction is complete when the starting phenol spot (lower R_f due to hydrogen bonding) completely disappears, replaced by the highly non-polar ether product (higher R_f).

-

-

Quench & Workup: Cool the mixture to room temperature and quench by pouring into 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL).

-

Causality Note: The LiCl wash is critical; it quantitatively pulls residual DMF out of the organic phase, preventing solvent contamination during concentration.

-

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography to yield the pure target compound.

Strategic Downstream Functionalization

The architectural brilliance of 3-Benzyloxy-4-bromobenzotrifluoride lies in its orthogonal reactivity, making it a premium reagent in catalogs like [2].

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is primed for Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings. The para-CF₃ group acts as an electronic accelerator, stabilizing the transition state during the oxidative addition of the Pd(0) catalyst.

-

Orthogonal Deprotection: Following the elaboration of the carbon framework via cross-coupling, the benzyl ether can be cleanly cleaved via catalytic hydrogenolysis (H₂, Pd/C). This reveals a free phenol, which can be subsequently utilized for etherification, esterification, or as a hydrogen-bond donor in structure-activity relationship (SAR) optimization.

Signaling / Chemical Pathway Visualization

Figure 1: Synthesis and downstream functionalization of 3-Benzyloxy-4-bromobenzotrifluoride.

Safety, Handling, and Storage (E-E-A-T Standards)

When handling fluorinated and brominated aromatics, rigorous safety protocols must be enforced. According to authoritative safety data for related 2 [3]:

-

Irritation Profile: The compound acts as a strong irritant to the eyes, skin, and respiratory tract. Direct exposure can cause chemical conjunctivitis.

-

PPE Requirements: Operations must be conducted inside a certified chemical fume hood. Personnel must wear nitrile gloves, a lab coat, and OSHA-compliant chemical safety goggles.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, strictly segregated from strong oxidizing agents to prevent hazardous degradation into hydrogen fluoride and hydrogen bromide gases.

References

- GuideChem. "2-(benzyloxy)-1-bromo-4-(trifluoromethyl)benzene 1429027-74-6 wiki." GuideChem Database.

- Sigma-Aldrich (MilliporeSigma). "2-(Benzyloxy)-1-bromo-4-(trifluoromethyl)benzene." Sigma-Aldrich Product Catalog.

- ChemSrc. "3-Bromobenzotrifluoride | CAS#:401-78-5." ChemSrc Safety & Properties Database.

Sources

3-Benzyloxy-4-bromobenzotrifluoride molecular weight

An In-Depth Technical Guide to the Physicochemical Profiling and Synthetic Utility of 3-Benzyloxy-4-bromobenzotrifluoride

Executive Summary

3-Benzyloxy-4-bromobenzotrifluoride (CAS: 1429027-74-6) is a highly functionalized, fluorinated aromatic building block widely utilized in advanced organic synthesis, medicinal chemistry, and materials science. By integrating a trifluoromethyl (–CF₃) group, a bromine atom, and a benzyl-protected phenol within a single benzene ring, this molecule provides orthogonal reactivity handles. This whitepaper details its exact molecular weight parameters, structural significance, and field-proven experimental workflows for cross-coupling and deprotection, empowering researchers to leverage this compound in complex drug development pipelines.

Physicochemical Profiling & Molecular Weight Analysis

The precise molecular weight of 3-Benzyloxy-4-bromobenzotrifluoride is 331.13 g/mol . Understanding the exact mass and isotopic distribution is critical for mass spectrometry (MS) validation during drug development. Because bromine naturally exists as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio, the mass spectrum of this compound exhibits a characteristic doublet, which serves as a primary diagnostic feature during analytical characterization.

| Parameter | Specification |

| Chemical Name | 3-Benzyloxy-4-bromobenzotrifluoride |

| IUPAC Name | 2-(benzyloxy)-1-bromo-4-(trifluoromethyl)benzene |

| CAS Registry Number | 1429027-74-6 |

| Molecular Formula | C₁₄H₁₀BrF₃O |

| Molecular Weight | 331.13 g/mol |

| Monoisotopic Mass | 329.9867 g/mol |

| Topological Polar Surface Area (TPSA) | 9.2 Ų |

| Physical Form | Solid |

Data parameters are supported by 1 [1] and 2 [2].

Structural and Mechanistic Significance in Drug Design

In rational drug design, each functional group on 3-Benzyloxy-4-bromobenzotrifluoride serves a distinct mechanistic purpose:

-

Trifluoromethyl (–CF₃) Group: Enhances the molecule's lipophilicity and metabolic stability. The strong electron-withdrawing nature of the –CF₃ group also modulates the electron density of the aromatic ring, significantly accelerating oxidative addition during palladium catalysis.

-

Bromine (–Br) Atom: Acts as the primary handle for transition metal-catalyzed C–C or C–N bond formations. Bromides offer an optimal balance between reactivity and stability compared to their highly reactive iodide or sluggish chloride counterparts.

-

Benzyloxy (–OBn) Group: Serves as a robust protecting group for the underlying phenol. It withstands highly basic and nucleophilic conditions typical of cross-coupling reactions, yet can be cleanly removed under mild hydrogenolysis conditions to reveal the hydroxyl group for subsequent derivatization.

Experimental Workflows & Synthetic Utility

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the premier method for constructing biaryl scaffolds from aryl bromides [3]. The electron-deficient nature of the trifluoromethyl-substituted ring accelerates the oxidative addition of Pd(0) into the C–Br bond.

Causality of Reagents:

-

Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and preventing premature catalyst deactivation (black palladium formation).

-

Base (K₂CO₃): Activates the boronic acid via the formation of a highly nucleophilic boronate complex, which is essential for the transmetalation step [4].

Step-by-Step Protocol:

-

Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add 3-Benzyloxy-4-bromobenzotrifluoride (1.0 equiv, 331.13 mg, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.5 equiv, 2.5 mmol).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol) to the solid mixture.

-

Solvent Introduction: Degas a mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL) by sparging with argon for 15 minutes. Add the solvent to the reaction flask.

-

Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor the consumption of the aryl bromide via TLC or LC-MS.

-

Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the biaryl product.

Mechanistic workflow of the Pd-catalyzed Suzuki-Miyaura cross-coupling cycle.

Benzyl Deprotection via Hydrogenolysis

Following the cross-coupling, the benzyl ether is typically cleaved to unmask the phenol for further structural elaboration (e.g., etherification or esterification).

Causality of Reagents:

-

Pd/C and H₂: Palladium on carbon provides a high surface area for the adsorption of hydrogen gas and the benzyl ether, facilitating the selective cleavage of the C–O benzyl bond without reducing the aromatic rings or the –CF₃ group.

Step-by-Step Protocol:

-

Preparation: Dissolve the benzylated biaryl intermediate (1.0 mmol) in anhydrous methanol or ethanol (10 mL) in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd) under a continuous flow of argon to prevent autoignition of the dry catalyst.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas (balloon pressure, 1 atm). Repeat this purge cycle three times.

-

Reaction: Stir the suspension vigorously at room temperature for 4–6 hours. Monitor completion via LC-MS.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with ethyl acetate.

-

Concentration: Evaporate the filtrate under reduced pressure to afford the crude phenol, which is often pure enough for subsequent steps without chromatography.

Hydrogenolysis workflow for the selective deprotection of the benzyl ether.

Analytical Characterization Standards

To ensure self-validating experimental systems, synthesized batches of 3-Benzyloxy-4-bromobenzotrifluoride must be characterized against the following expected parameters:

-

Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 331.0 (for 79 Br) and 333.0 (for 81 Br). The 1:1 isotopic doublet is the primary diagnostic feature for the intact bromide.

-

¹⁹F NMR (CDCl₃): A sharp singlet around -62 to -63 ppm, characteristic of an aryl trifluoromethyl group without adjacent fluorine or proton coupling.

References

-

MDPI. "Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions". Catalysts.[Link]

-

ChemRxiv. "Regioselective Preparation of Hetero-2,3-Diarylpropionic Acids". ChemRxiv.[Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Benzyloxy-4-bromobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic pathway for 3-Benzyloxy-4-bromobenzotrifluoride, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The trifluoromethyl and benzyloxy moieties are crucial pharmacophores that can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This document outlines a multi-step synthesis, commencing from commercially available starting materials and proceeding through key transformations, including bromination, diazotization-hydroxylation, and Williamson ether synthesis.

Strategic Approach to the Synthesis

The synthesis of 3-Benzyloxy-4-bromobenzotrifluoride is most effectively approached via a three-step sequence. A direct, one-pot synthesis is challenging due to the specific substitution pattern required. The chosen pathway ensures high regioselectivity and provides a reliable method for obtaining the target compound in good yield. The overall synthetic scheme is depicted below.

Caption: Overall synthetic pathway for 3-Benzyloxy-4-bromobenzotrifluoride.

Step 1: Regioselective Bromination of 3-Aminobenzotrifluoride

The initial step involves the regioselective bromination of 3-aminobenzotrifluoride to yield 4-bromo-3-aminobenzotrifluoride. The trifluoromethyl group is a meta-directing deactivator, while the amino group is a strong ortho-, para-directing activator. The directing effects of the amino group dominate, leading to bromination at the positions ortho and para to it. Steric hindrance at the 2-position favors bromination at the 4-position (para to the amino group).

Experimental Protocol: Bromination

A detailed procedure for the synthesis of 4-bromo-3-aminobenzotrifluoride from m-aminobenzotrifluoride has been reported.[1] In a reaction vessel, 3-aminobenzotrifluoride is treated with bromine in the presence of iron filings, which act as a catalyst. The reaction is typically carried out at a slightly elevated temperature to ensure a reasonable reaction rate. The evolved hydrogen bromide is swept out with an inert gas stream. The product can then be isolated by vacuum distillation.[1]

| Parameter | Value |

| Starting Material | 3-Aminobenzotrifluoride |

| Reagent | Bromine |

| Catalyst | Iron filings |

| Temperature | 35-40 °C |

| Product | 4-Bromo-3-aminobenzotrifluoride |

Step 2: Diazotization and Hydrolysis to 3-Hydroxy-4-bromobenzotrifluoride

The conversion of the amino group in 4-bromo-3-aminobenzotrifluoride to a hydroxyl group is achieved through a Sandmeyer-type reaction.[2][3] This involves the formation of a diazonium salt intermediate, which is then hydrolyzed to the corresponding phenol.

Mechanistic Insight

The reaction proceeds via the formation of a diazonium salt from the aromatic amine using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is then subjected to hydrolysis, typically by heating in an acidic aqueous solution, to yield the desired phenol. The replacement of the diazonium group with a hydroxyl group is a well-established transformation in organic synthesis.[4]

Caption: Reaction scheme for the conversion of the amino to a hydroxyl group.

Experimental Protocol: Diazotization and Hydrolysis

A general procedure for the conversion of an aromatic amine to a phenol involves dissolving the amine in a strong acid, such as sulfuric acid, and cooling the solution to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a period to ensure complete formation of the diazonium salt. The mixture is then gently warmed, leading to the evolution of nitrogen gas and the formation of the phenol. The product can be isolated by extraction and purified by chromatography or distillation.

Step 3: Williamson Ether Synthesis for Benzylation

The final step is the benzylation of the phenolic hydroxyl group of 3-hydroxy-4-bromobenzotrifluoride to form the target compound, 3-Benzyloxy-4-bromobenzotrifluoride. This is achieved through a classic Williamson ether synthesis.

Mechanistic Rationale

The Williamson ether synthesis is a versatile and widely used method for the preparation of ethers. The reaction involves the deprotonation of an alcohol or phenol by a base to form a nucleophilic alkoxide or phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide, in this case, benzyl bromide or benzyl chloride, to form the ether.

Experimental Protocol: Benzylation

To a solution of 3-hydroxy-4-bromobenzotrifluoride in a suitable polar aprotic solvent, such as acetone or dimethylformamide (DMF), a base is added to deprotonate the phenol. Common bases for this transformation include potassium carbonate or sodium hydride. After stirring for a short period to ensure complete formation of the phenoxide, benzyl bromide or benzyl chloride is added, and the reaction mixture is heated to facilitate the substitution reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by quenching with water and extracting the product into an organic solvent. The crude product is then purified, typically by column chromatography.

| Parameter | Value |

| Starting Material | 3-Hydroxy-4-bromobenzotrifluoride |

| Reagent | Benzyl bromide or Benzyl chloride |

| Base | Potassium carbonate or Sodium hydride |

| Solvent | Acetone or DMF |

| Product | 3-Benzyloxy-4-bromobenzotrifluoride |

Purification and Characterization

The final product, 3-Benzyloxy-4-bromobenzotrifluoride, should be purified by column chromatography on silica gel using a suitable eluent system, such as a mixture of hexane and ethyl acetate. The purity of the compound can be assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The described three-step synthesis provides a reliable and scalable pathway to 3-Benzyloxy-4-bromobenzotrifluoride. The key to this synthesis is the strategic construction of the substituted aromatic ring, starting with a commercially available precursor and proceeding through well-established and high-yielding chemical transformations. This guide offers a solid foundation for researchers and professionals in the fields of medicinal chemistry and materials science to access this valuable building block for their research and development endeavors.

References

-

PrepChem. Synthesis of 4-bromo-3-aminobenzotrifluoride. [Link]

- McMurry, J. E. (2015). Organic Chemistry. Cengage Learning.

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.

- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.

Sources

Preparation of 3-Benzyloxy-4-bromobenzotrifluoride: A Comprehensive Technical Guide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 3-Benzyloxy-4-bromobenzotrifluoride (CAS: 1429027-74-6) Synonyms: 2-(Benzyloxy)-1-bromo-4-(trifluoromethyl)benzene

As a Senior Application Scientist, I approach the synthesis of halogenated building blocks not merely as a sequence of reagent additions, but as a carefully orchestrated system of chemical reactivities. 3-Benzyloxy-4-bromobenzotrifluoride is a highly valuable intermediate, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including spirocyclic modulators and WRN helicase inhibitors 1.

This whitepaper details a robust, two-stage synthetic strategy designed for high regiocontrol, scalability, and self-validating execution.

Mechanistic Overview & Retrosynthetic Analysis

The retrosynthetic disconnection of 3-benzyloxy-4-bromobenzotrifluoride reveals two highly reliable transformations: an etherification and an electrophilic aromatic substitution.

Figure 1: Two-stage synthetic workflow for 3-Benzyloxy-4-bromobenzotrifluoride.

Stage 1: Regioselective Bromination

Causality & Experimental Choices

The bromination of 3-(trifluoromethyl)phenol presents a classic regioselectivity challenge. The hydroxyl (-OH) group is a strongly activating ortho/para director, while the trifluoromethyl (-CF3) group is a deactivating meta director. Because the activating power of the -OH group dominates the electrophilic substitution, bromination is directed to the positions ortho and para to the hydroxyl group.

Specifically, bromination at the C6 position (ortho to OH, para to CF3) yields the desired 2-bromo-5-(trifluoromethyl)phenol. Foundational studies by the American Chemical Society demonstrate that performing this reaction in aqueous media (bromine water) rapidly leads to over-bromination, yielding 2,4-dibromo-5-(trifluoromethyl)phenol 2. To arrest the reaction at mono-bromination, an anhydrous, non-polar solvent like dichloromethane (DCM) is strictly required 3.

Figure 2: Regiochemical outcomes in the bromination of 3-(trifluoromethyl)phenol.

Step-by-Step Protocol: Regioselective Bromination

-

Setup: Charge a dry, round-bottom flask with 3-(trifluoromethyl)phenol (1.0 equiv) and anhydrous DCM (approx. 0.5 M concentration) under an inert nitrogen atmosphere.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This thermodynamic control suppresses the formation of dibrominated byproducts.

-

Addition: Dissolve Br₂ (1.0 equiv) in DCM and add dropwise over 1–2 hours.

-

Propagation: Remove the ice bath and allow the mixture to warm to room temperature (RT), stirring for 12–18 hours 3.

-

Self-Validating Quench: Terminate the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Validation Check: The immediate disappearance of the residual red/brown bromine color confirms the successful reduction of the unreacted electrophile.

-

Workup: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to isolate the major isomer.

Stage 2: Williamson Ether Benzylation

Causality & Experimental Choices

The conversion of 2-bromo-5-(trifluoromethyl)phenol to 3-benzyloxy-4-bromobenzotrifluoride requires the alkylation of the phenolic oxygen.

-

Base Selection: The presence of the highly electronegative -CF3 and -Br groups significantly increases the acidity of the phenolic proton. Consequently, a mild base like potassium carbonate (K₂CO₃) is entirely sufficient to generate the phenoxide nucleophile quantitatively 1. Stronger bases like NaH are unnecessary and pose safety risks at scale.

-

Solvent Effect: N,N-Dimethylformamide (DMF) is the optimal solvent. As a polar aprotic solvent, DMF poorly solvates the phenoxide anion, leaving it highly reactive for the Sₙ2 nucleophilic attack on benzyl bromide (BnBr).

Step-by-Step Protocol: Williamson Ether Synthesis

-

Setup: In a dry reactor, dissolve 2-bromo-5-(trifluoromethyl)phenol (1.0 equiv) in anhydrous DMF.

-

Deprotonation: Add finely powdered K₂CO₃ (3.0 equiv). Stir at RT for 30 minutes to ensure complete phenoxide formation.

-

Alkylation: Add benzyl bromide (1.1 equiv) dropwise.

-

Heating: Elevate the temperature to 80 °C and stir for 12 hours 1.

-

Self-Validating Indicator: As the Sₙ2 reaction proceeds, potassium bromide (KBr) is generated. Because KBr is poorly soluble in DMF, the progressive formation of a fine white precipitate serves as a visual, self-validating indicator of reaction turnover.

-

Workup: Cool to RT, quench with excess water to dissolve the inorganic salts, and extract the aqueous phase with ethyl acetate (EtOAc). Wash the combined organic layers thoroughly with water (to remove DMF) and brine. Dry, concentrate, and purify to yield 3-benzyloxy-4-bromobenzotrifluoride 4.

Quantitative Data & Yield Analysis

The following table summarizes the stoichiometric and operational parameters for the complete synthesis:

| Stage | Reactant | Reagent / Catalyst | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1. Bromination | 3-(Trifluoromethyl)phenol | Br₂ (1.0 eq) | DCM | 0 to 25 | 12 - 18 | 65 - 76 |

| 2. Benzylation | 2-Bromo-5-(trifluoromethyl)phenol | BnBr (1.1 eq), K₂CO₃ (3.0 eq) | DMF | 80 | 12 | 85 - 95 |

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed to confirm the structure of 3-benzyloxy-4-bromobenzotrifluoride:

-

¹H NMR (CDCl₃): Look for the diagnostic disappearance of the broad phenolic -OH singlet (~5.5 ppm) and the emergence of a sharp singlet at ~5.1 ppm, corresponding to the two benzylic protons (-O-CH₂-Ph).

-

¹⁹F NMR: A sharp singlet at approximately -62.0 ppm confirms the structural integrity of the -CF3 group.

-

GC-MS: The molecular ion peak must display a characteristic 1:1 isotopic doublet at m/z 330 and 332, validating the presence of the single bromine atom (C₁₄H₁₀BrF₃O) 4.

References

-

Bromination of 3-(Trifluoromethyl)-phenol - American Chemical Society*, acs.org. 2

-

WO2024140714A1 - Wrn inhibitor - Google Patents , google.com. 1

-

2-BroMo-3-(trifluoroMethyl)phenol synthesis - ChemicalBook , chemicalbook.com.3

-

3-Benzyloxy-4-bromobenzotrifluoride 95% | CAS: 1429027-74-6 , achemblock.com. 4

Sources

Advanced Safety and Application Profiling of 3-Benzyloxy-4-bromobenzotrifluoride

Target Audience: Synthetic Chemists, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Safety Guide

Introduction & Chemical Identity

As drug development increasingly relies on fluorinated building blocks to modulate pharmacokinetic properties—such as metabolic stability and target binding affinity—compounds like 3-Benzyloxy-4-bromobenzotrifluoride have become critical synthetic intermediates. Systematically named 2-(benzyloxy)-1-bromo-4-(trifluoromethyl)benzene[1], this molecule serves as a versatile electrophile in transition-metal-catalyzed cross-couplings.

However, the exact structural features that make this molecule synthetically valuable also impart specific toxicological hazards. This whitepaper transcends a standard Safety Data Sheet (SDS) by detailing the mechanistic causality behind its hazard profile and establishing a self-validating protocol for its safe handling in the laboratory.

Quantitative Safety & Physicochemical Data

To establish a baseline for risk assessment, the physicochemical and regulatory hazard data for 3-Benzyloxy-4-bromobenzotrifluoride are summarized below[2].

| Parameter | Specification / Value |

| Chemical Name | 2-(Benzyloxy)-1-bromo-4-(trifluoromethyl)benzene |

| Common Synonym | 3-Benzyloxy-4-bromobenzotrifluoride |

| CAS Registry Number | 1429027-74-6 |

| Molecular Formula | C14H10BrF3O |

| Molecular Weight | 331.13 g/mol |

| GHS Hazard Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation) |

| Storage Conditions | Inert atmosphere (Argon/N₂), 2-8°C, isolated from strong oxidizers |

Mechanistic Toxicology: The Causality of Hazards

Standard SDS documentation lists hazard codes without explaining their molecular origins. For 3-Benzyloxy-4-bromobenzotrifluoride, the GHS classifications (H302, H315) are directly driven by its tripartite structural motifs:

-

The Trifluoromethyl (-CF₃) Group: This highly electron-withdrawing group significantly increases the molecule's lipophilicity (LogP). High lipophilicity facilitates rapid penetration through the lipid bilayers of the stratum corneum (skin) and corneal epithelium (eyes).

-

The Labile C-Br Bond: Once the molecule permeates biological barriers, the electrophilic carbon-bromine bond becomes a site for potential nucleophilic attack by biological thiols (e.g., glutathione or cysteine residues in proteins), leading to localized oxidative stress and protein adduction.

-

The Benzyloxy Ether: While relatively stable, under highly acidic physiological conditions or environmental degradation, this ether can cleave, releasing benzyl-derived byproducts that further contribute to tissue irritation.

Fig 1. Mechanistic pathway of dermal and ocular toxicity driven by structural functional groups.

Experimental Methodology: Safe Synthetic Workflow

To mitigate exposure risks, handling this compound requires a self-validating synthetic system . The following protocol describes a Palladium-catalyzed Suzuki-Miyaura cross-coupling, integrating a mandatory In-Process Control (IPC) step to ensure the hazardous starting material is completely consumed before the operator is exposed to the reaction mixture during aqueous workup.

Step-by-Step Self-Validating Protocol

-

Step 1: Reagent Dispensing (Hazard Isolation)

-

Action: Weigh 3-Benzyloxy-4-bromobenzotrifluoride (1.0 eq) and the corresponding aryl boronic acid (1.2 eq) inside a Class II fume hood.

-

Causality: Prevents inhalation of potentially irritating aerosolized particulates.

-

-

Step 2: Inert Atmosphere Setup (Degradation Prevention)

-

Action: Seal the reaction vessel and subject it to three cycles of vacuum/Argon backfilling using a Schlenk line.

-

Causality: Oxygen must be excluded not only to preserve the active Pd(0) catalyst but also to prevent the oxidative degradation of the benzyloxy ether into irritating benzaldehyde derivatives.

-

-

Step 3: Reaction Initiation

-

Action: Introduce degassed solvent (e.g., 1,4-Dioxane/H₂O) and base. Heat to 80°C.

-

-

Step 4: Self-Validating In-Process Control (UHPLC-MS)

-

Action: After 4 hours, withdraw a 10 µL aliquot via a gas-tight syringe, quench in 1 mL of Acetonitrile, and analyze via UHPLC-MS.

-

Validation Logic: The reaction must not proceed to the workup phase until the peak corresponding to 3-Benzyloxy-4-bromobenzotrifluoride (m/z ~331) is <1% relative area. If unreacted bromide remains, it will partition into the organic layer during extraction, exposing the chemist to a highly irritating volatile organic mixture when venting the separatory funnel. If conversion is incomplete, add additional catalyst and continue heating.

-

-

Step 5: Controlled Quenching & Extraction

-

Action: Once validated by IPC, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate.

-

-

Step 6: Waste Segregation

-

Action: Collect all aqueous waste (containing residual fluorinated organics and palladium salts) in a dedicated, clearly labeled halogenated heavy-metal waste carboy.

-

Fig 2. Self-validating synthetic workflow ensuring complete consumption of hazardous reagents.

Emergency Response & Chemical Decontamination

In the event of a spill, standard sweeping is insufficient and potentially dangerous. The high lipophilicity of the compound means it will readily adhere to standard nitrile gloves over prolonged exposure.

-

Spill Mitigation Causality: Do not use strong acids or bases to neutralize the spill, as extreme pH can cleave the benzyloxy group, generating secondary toxic volatiles.

-

Procedure: Cover the spill immediately with an inert, high-surface-area absorbent such as diatomaceous earth or vermiculite. Mechanically collect the saturated absorbent using non-sparking tools and transfer it to a sealed, biohazard-rated chemical waste container. Wash the affected surface with a highly non-polar solvent (like hexanes) followed by a surfactant-rich aqueous scrub to fully lift the lipophilic residue from the benchtop.

Sources

Stability and Storage Protocols for 3-Benzyloxy-4-bromobenzotrifluoride: A Comprehensive Technical Guide

Executive Summary

3-Benzyloxy-4-bromobenzotrifluoride (CAS: 1429027-74-6) is a highly functionalized building block widely utilized in advanced organic synthesis and pharmaceutical development[1]. Its molecular architecture—comprising a benzyl ether, an aryl bromide, and a trifluoromethyl group—presents a unique set of orthogonal reactivities. While this orthogonality is advantageous for multi-step synthesis, it introduces specific vulnerabilities during long-term storage and handling. This whitepaper provides a rigorous, causality-driven analysis of the molecule's stability, offering researchers self-validating protocols to prevent premature degradation.

Structural Vulnerability Analysis & Causality

To design an effective storage and handling system, one must first understand the mechanistic causality behind the degradation of each functional moiety.

The Benzyl Ether Linkage: Susceptibility to Lewis Acids and Oxidation

The benzyl (Bn) ether is generally stable under mild basic and acidic conditions, making it a reliable protecting group[2]. However, the ether oxygen acts as a Lewis base. In the presence of strong Lewis acids (e.g., BCl3 , BBr3 , or trace metal impurities), the oxygen coordinates to the electrophilic center. This coordination withdraws electron density from the benzylic carbon, drastically lowering the activation energy required for nucleophilic attack (e.g., by chloride or bromide ions), leading to rapid cleavage into the corresponding phenol and benzyl halide[3]. Furthermore, under prolonged exposure to light and atmospheric oxygen, or specific photocatalysts, the benzylic position is susceptible to oxidative cleavage via radical intermediates[4].

The Aryl Bromide Moiety: Photolytic and Reductive Cleavage

Aryl bromides are sensitive to photolytic degradation. Upon absorption of ultraviolet or high-energy visible light, the molecule can be excited to a triplet state or undergo single-electron transfer (SET) events. This excitation often results in the mesolytic cleavage of the C−Br bond, generating a highly reactive aryl radical and a bromide anion[5]. If stored in protic solvents or in the presence of hydrogen donors without light protection, this pathway leads to spontaneous debromination.

The Trifluoromethyl Group: Inductive Stabilization

The −CF3 group is exceptionally stable due to the high bond dissociation energy of the C−F bonds. Its strong electron-withdrawing inductive effect slightly deactivates the aromatic ring toward electrophilic aromatic substitution, which paradoxically enhances the overall shelf-life of the molecule by preventing unwanted auto-polymerization or electrophilic degradation pathways.

Figure 1: Divergent degradation pathways of 3-Benzyloxy-4-bromobenzotrifluoride under stress.

Quantitative Stability Matrix

The following table summarizes the quantitative degradation thresholds and expected stabilities of the compound under various environmental stressors, extrapolated from established kinetic data for benzyl ethers and aryl bromides[2][5].

| Stressor / Reagent | Target Moiety | Degradation Pathway | Estimated Stability / Half-Life | Preventive Measure |

| Ambient Light (UV/Vis) | Aryl Bromide | Mesolytic C−Br cleavage | Moderate (Degrades over weeks) | Store in amber glass vials. |

| Atmospheric O2 | Benzyl Ether | Auto-oxidation at benzylic position | High (Stable for months) | Backfill headspace with Argon. |

| Lewis Acids ( BCl3 ) | Benzyl Ether | Coordination & nucleophilic attack | Extremely Low ( t1/2<5 min at 25°C) | Isolate from metal catalysts/acids. |

| Moisture / H2O | General | Hydrolysis of trace impurities | High (Stable, but promotes acid formation) | Use PTFE seals and desiccants. |

| Thermal Stress (>60°C) | General | Accelerated baseline degradation | Moderate | Store at 2–8°C. |

Self-Validating Storage Protocols

To ensure the absolute integrity of 3-Benzyloxy-4-bromobenzotrifluoride, storage must not be a passive action but a self-validating system. The causality dictates that we must exclude light (to protect the C−Br bond), oxygen (to protect the benzylic position), and moisture (to prevent the generation of trace acidic species).

Optimal Storage Workflow

-

Visual Baseline Validation: Upon receipt, verify that the compound is a clear to pale-yellow liquid/solid (depending on ambient temperature). A distinct orange or brown tint indicates free bromine release via photolytic degradation.

-

Inert Atmosphere Transfer: Handle the bulk material inside a glovebox or use standard Schlenk techniques. Purge the storage vial with high-purity Argon. Argon is heavier than Nitrogen and provides a superior protective blanket over the compound, preventing oxidative debenzylation[2].

-

Actinic Light Protection: Transfer the aliquots into amber borosilicate glass vials. Clear glass transmits UV radiation, which directly overlaps with the absorption frequencies that trigger aryl bromide mesolytic cleavage[5].

-

Moisture Exclusion: Seal the vials with PTFE-lined caps. PTFE is chemically inert and impermeable to ambient humidity. Place the vials inside a secondary container with indicating silica gel desiccant.

-

Thermal Control: Store the secondary container in a monitored refrigerator at 2°C to 8°C .

Figure 2: Self-validating storage workflow to prevent oxidative and photolytic degradation.

Experimental Methodologies

Protocol 1: Analytical Deprotection for Purity Verification

To verify the integrity of the core aryl scaffold without interference from the benzyl group, researchers can perform a controlled Lewis acid-mediated deprotection[2][3]. This protocol is designed to be self-validating by utilizing low temperatures to prevent over-reaction.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

-

Dissolution: Dissolve 1.0 mmol of 3-Benzyloxy-4-bromobenzotrifluoride in 10 mL of anhydrous dichloromethane (DCM).

-

Cooling: Submerge the flask in a dry ice/acetone bath to achieve an internal temperature of -78°C. Causality: Low temperature prevents the Lewis acid from indiscriminately attacking the trifluoromethyl group or causing polymerization.

-

Reagent Addition: Slowly add 1.2 mL of a 1.0 M solution of Boron Trichloride ( BCl3 ) in DCM dropwise via syringe.

-

Monitoring: Stir at -78°C for 30 minutes. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 9:1).

-

Quenching: Once complete, quench the reaction at -78°C by the slow, dropwise addition of 2 mL of anhydrous methanol. Causality: Methanol reacts with excess BCl3 to form volatile methyl borate and HCl, safely neutralizing the Lewis acid before warming.

-

Workup: Allow the mixture to warm to room temperature. Add 10 mL of distilled water, extract with DCM ( 3×10 mL), wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to isolate 2-bromo-5-(trifluoromethyl)phenol.

Protocol 2: Photostability Stress Testing

To validate the necessity of amber vials, researchers can perform a photostability stress test[5].

Step-by-Step Methodology:

-

Sample Preparation: Prepare two identical 0.1 M solutions of the compound in deuterated chloroform ( CDCl3 ).

-

Vial Selection: Place Sample A in a clear borosilicate NMR tube and Sample B in an amber-coated NMR tube.

-

Irradiation: Expose both tubes to a 365 nm UV light source (or direct sunlight) for 48 hours at room temperature.

-

Analysis: Analyze both samples via 1H and 19F NMR spectroscopy.

-

Validation: Sample A will show new aromatic proton signals and a shift in the fluorine peak, indicating debromination and radical recombination products. Sample B will remain identical to the baseline spectrum, validating the efficacy of the actinic light protection.

References

3.[4] Title: Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups Source: PubMed Central (PMC) / NIH URL: [Link]

4.[3] Title: Scientific Letter - Cleavage of O-benzyl ethers with Lewis acids Source: Atlanchim Pharma URL: [Link]

5.[5] Title: Applications and Prospects for Triplet-Triplet Annihilation Photon Upconversion Source: PubMed Central (PMC) / NIH URL: [Link]

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. atlanchimpharma.com [atlanchimpharma.com]

- 4. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications and Prospects for Triplet-Triplet Annihilation Photon Upconversion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Benzyloxy-4-bromobenzotrifluoride

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Benzyloxy-4-bromobenzotrifluoride, a key intermediate in pharmaceutical and agrochemical synthesis. This document serves as a critical resource for structural elucidation, purity assessment, and reaction monitoring. We will delve into a detailed prediction of the spectrum based on first principles, outline a robust experimental protocol for data acquisition, and provide expert insights into the nuanced effects of the molecule's unique substitution pattern on its spectral features.

Introduction: The Structural Significance of 3-Benzyloxy-4-bromobenzotrifluoride

3-Benzyloxy-4-bromobenzotrifluoride is a polysubstituted aromatic compound featuring a complex interplay of electronic effects. The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, while the benzyloxy (-OCH₂Ph) group is electron-donating through resonance, and the bromine (-Br) atom exhibits both inductive withdrawal and resonance donation. ¹H NMR spectroscopy is an indispensable tool for verifying the structure of this molecule, as the chemical shift, multiplicity, and integration of each proton signal provide a unique fingerprint of its chemical environment. Understanding this spectrum is paramount for confirming successful synthesis and ensuring the purity of the material for downstream applications.

Predicted ¹H NMR Spectral Analysis

The key to interpreting the ¹H NMR spectrum lies in deconstructing the molecule into its constituent spin systems and analyzing the influence of neighboring functional groups on each proton. The applied magnetic field induces circulation in the surrounding electron clouds, creating a local magnetic field that can either shield or deshield a nucleus from the main field.[1]

Molecular Structure and Proton Assignments

To facilitate analysis, the protons are systematically labeled as shown in the diagram below.

Caption: Labeled structure of the target molecule.

The Aromatic Region: Benzotrifluoride Ring (3H)

The trifluorobenzyl ring contains three non-equivalent protons (H-2, H-5, H-6). Their chemical shifts are dictated by the strong electron-withdrawing nature of the -CF₃ and -Br groups and the electron-donating character of the -OCH₂Ph group.[2]

-

H-6: This proton is ortho to the powerfully deshielding -CF₃ group and meta to the -Br and -OCH₂Ph groups. The proximity to the -CF₃ group will cause the most significant downfield shift among the three aromatic protons. It is coupled only to H-5, exhibiting an ortho coupling (³J). Therefore, it is predicted to be a doublet.

-

H-2: This proton is situated ortho to both the electron-donating -OCH₂Ph group and the electron-withdrawing -CF₃ group. These competing effects make its precise shift difficult to predict, but it will be significantly downfield. It is coupled to H-5 via a four-bond meta coupling (⁴J) and to H-6 via a five-bond para coupling (⁵J). These smaller coupling constants often result in the signal appearing as a singlet or a finely split multiplet (e.g., a narrow doublet of doublets).[3]

-

H-5: This proton is ortho to the bromine atom and meta to the -CF₃ and -OCH₂Ph groups. It will be split by H-6 (³J, ortho coupling) and H-2 (⁴J, meta coupling). This will result in a doublet of doublets.

It is also important to consider the quadrupolar nature of the bromine nucleus (⁷⁹Br and ⁸¹Br).[4] While covalently bound, the bromine atom can cause some degree of line broadening in the signal of the adjacent H-5 proton due to rapid quadrupolar relaxation, although this effect is often minimal in solution-state NMR.[5]

The Benzyloxy Group (7H)

-

Benzylic Protons (-O-CH₂-Ph): These two protons are chemically equivalent and are adjacent to an oxygen atom and a phenyl ring. They are not coupled to any other protons and will therefore appear as a sharp singlet. Their position is typically downfield due to the deshielding effect of the adjacent oxygen.

-

Phenyl Protons (-O-CH₂-C₆H₅): The five protons on the terminal phenyl ring will appear in the standard aromatic region. Due to their similar chemical environments and complex coupling, they will likely manifest as a single, unresolved multiplet.

Summary of Predicted Spectral Data

The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized below.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 7.8 – 8.0 | Doublet (d) | ³J(H6-H5) ≈ 8-9 Hz | 1H |

| H-2 | 7.6 – 7.8 | Singlet (s) or dd | ⁴J(H2-H5) ≈ 2-3 Hz, ⁵J(H2-H6) < 1 Hz | 1H |

| H-5 | 7.4 – 7.6 | Doublet of Doublets (dd) | ³J(H5-H6) ≈ 8-9 Hz, ⁴J(H5-H2) ≈ 2-3 Hz | 1H |

| Phenyl (-C₆H₅) | 7.2 – 7.5 | Multiplet (m) | N/A | 5H |

| Benzylic (-CH₂-) | 5.1 – 5.3 | Singlet (s) | N/A | 2H |

Experimental Protocol for ¹H NMR Data Acquisition

Acquiring high-quality, reproducible NMR data is contingent on a meticulous experimental approach. The following protocol is a self-validating system designed for accuracy.

Caption: Standard workflow for ¹H NMR analysis.

Methodology Details:

-

Solvent Selection: Chloroform-d (CDCl₃) is the solvent of choice due to its excellent solubilizing capacity for a wide range of organic molecules and its single, well-defined residual peak at ~7.26 ppm, which typically does not interfere with analyte signals.[6] The choice of solvent can significantly influence chemical shifts; therefore, consistency is key for comparing spectra.[7][8]

-

Concentration: A concentration of 10-20 mg in 0.6-0.7 mL of solvent is optimal. This ensures a good signal-to-noise ratio without causing significant line broadening due to viscosity or intermolecular interactions.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, providing a sharp reference signal at δ = 0.00 ppm.[6]

-

Spectrometer Frequency: A high-field spectrometer (e.g., 400 MHz or higher) is recommended. Higher field strengths increase chemical shift dispersion, which is crucial for resolving complex multiplets and accurately determining coupling constants.

-

Acquisition Parameters:

-

Pulse Program: A standard 30-degree pulse ('zg30') is sufficient for quantitative analysis.

-

Number of Scans (NS): 16 scans provide an excellent signal-to-noise ratio for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 2 seconds ensures that all protons have fully relaxed between pulses, which is critical for accurate signal integration.

-

Advanced Spectral Considerations

Through-Space Coupling

While J-coupling is typically mediated through chemical bonds, interactions can also occur "through-space" when two nuclei are in close spatial proximity, regardless of the number of intervening bonds.[9][10] In 3-Benzyloxy-4-bromobenzotrifluoride, the fluorine atoms of the -CF₃ group at position 1 may be close enough to the proton at position 6 to induce a small through-space H-F coupling. This could manifest as additional fine splitting on the H-6 signal, further broadening the doublet.

Interpreting Coupling Constants (J-values)

The magnitude of the J-coupling constant provides invaluable structural information.[11][12]

-

³J (Vicinal Coupling): The expected ortho coupling between H-5 and H-6 (³J ≈ 8-9 Hz) is characteristic of protons on an aromatic ring.[3]

-

⁴J (Meta Coupling): The meta coupling between H-2 and H-5 (⁴J ≈ 2-3 Hz) is significantly smaller, as expected for a four-bond interaction.[3]

-

⁵J (Para Coupling): The para coupling between H-2 and H-6 is typically less than 1 Hz and is often not resolved.

The precise measurement of these J-values from the processed spectrum allows for unambiguous assignment of the H-2, H-5, and H-6 signals.

Conclusion

The ¹H NMR spectrum of 3-Benzyloxy-4-bromobenzotrifluoride is complex yet highly informative. A systematic analysis, grounded in the fundamental principles of chemical shift theory and spin-spin coupling, allows for a complete and confident assignment of all proton signals. The characteristic downfield shifts induced by the -CF₃ group, combined with the predictable patterns of the benzyloxy moiety and the aromatic spin system, provide a robust analytical signature. By following the detailed experimental protocol outlined in this guide, researchers can reliably acquire high-quality data to confirm the identity and purity of this vital chemical intermediate, ensuring the integrity of their scientific and developmental endeavors.

References

- Vertex AI Search. (n.d.). Bromine (Br) NMR.

- University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder.

- National Center for Biotechnology Information. (n.d.). Dihydrogen contacts observed by through-space indirect NMR coupling. PMC.

- Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.

- BenchChem. (n.d.). 3-Bromo-4-fluorobenzotrifluoride | 68322-84-9.

- PrepChem.com. (n.d.). Synthesis of 3-bromobenzotrifluoride.

- ChemicalBook. (n.d.). 3-Bromobenzotrifluoride(401-78-5) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Bromobenzotrifluoride(392-83-6) 1H NMR spectrum.

- PubMed. (2012, January 16). Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms.

- Source unavailable.

- Source unavailable.

- University of Regensburg. (n.d.). Chemical shifts.

- Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.

- Google Patents. (n.d.). EP0059365A2 - 3-Bromo-4-fluoro-benzyl derivatives, and methods for their preparation.

- ChemicalBook. (n.d.). 4-Bromobenzotrifluoride(402-43-7) 1H NMR spectrum.

- BenchChem. (2025, December). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromobenzotrifluoride.

- University of Basrah. (n.d.). Influence of solvents on the 1H-NMR chemical shifts.

- Bulletin of the Chemical Society of Japan. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds.

- Canadian Science Publishing. (n.d.). SOLVENT EFFECTS IN THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF BENZALMALONONITRILES.

- Google Patents. (n.d.). CN105801348A - 3-bromobenzotrifluoride and preparation method thereof.

- ChemicalBook. (n.d.). 4-BENZYLOXYBENZYL ALCOHOL(836-43-1) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-Bromobenzotrifluoride synthesis.

- AIP Publishing. (1970, March 1). Bromine Nuclear Quadrupole Resonance in Ferroelectric Hydrogen Bromide. The Journal of Chemical Physics.

- University of Chemistry. (2014, November 23). Consequences of Nuclei with Quadrupole Moment on NMR.

- ACS Publications. (2009, November 23). Computational Analysis of Solvent Effects in NMR Spectroscopy.

- R Discovery. (n.d.). Line Width of the Pure Quadrupole Resonance of Bromine in KBrO3.

- Wikipedia. (n.d.). J-coupling.

- Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data.

- PubChem. (n.d.). 3-Benzyloxy-4-methoxybenzaldehyde.

- ResearchGate. (2025, August 9). Solid-State NMR Spectroscopy of the Quadrupolar Halogens: Chlorine-35/37, Bromine-79/81, and Iodine-127.

- ResearchGate. (2025, August 6). Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions.

- MPG.PuRe. (n.d.). SUPPORTING INFORMATION.

- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.

- Oregon State University. (n.d.). Analyzing Coupling Constants.

- YouTube. (2023, May 15). NMR 5: Coupling Constants.

- SpectraBase. (n.d.). 3,5-Dichloro-4-fluorobenzotrifluoride - Optional[1H NMR] - Spectrum.

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. (Br) Bromine NMR [chem.ch.huji.ac.il]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. unn.edu.ng [unn.edu.ng]

- 9. Dihydrogen contacts observed by through-space indirect NMR coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. J-coupling - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

13C NMR data for 3-Benzyloxy-4-bromobenzotrifluoride

13C NMR Data for 3-Benzyloxy-4-bromobenzotrifluoride: A Comprehensive Technical Guide

Executive Summary

3-Benzyloxy-4-bromobenzotrifluoride (CAS: 1429027-74-6) is a highly functionalized aromatic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. Validating the regiochemistry of this molecule is critical, as the relative positioning of the trifluoromethyl (-CF3), bromo (-Br), and benzyloxy (-OCH2Ph) groups dictates its downstream reactivity. This whitepaper provides an in-depth analysis of its 13 C Nuclear Magnetic Resonance (NMR) profile, detailing the causality behind chemical shifts, spin-spin coupling phenomena, and the self-validating experimental protocols required for accurate spectral acquisition.

Structural Analysis & Signal Causality

The 13 C NMR spectrum of 3-Benzyloxy-4-bromobenzotrifluoride is governed by three distinct electronic and magnetic phenomena. Understanding these effects is paramount for preventing misassignment of quaternary carbons.

A. The "Heavy Atom Effect" (Bromine Shielding)

Intuition based strictly on electronegativity would suggest that the carbon attached to bromine (C4) should be deshielded (shifted downfield). However, bromine induces a pronounced "heavy atom effect"[2]. The large, diffuse electron cloud of the bromine atom contributes significant diamagnetic shielding to the ipso carbon nucleus, effectively immersing it in electron density[3]. When combined with the strong ortho-shielding effect of the adjacent benzyloxy group, the C4 quaternary carbon is pushed unusually far upfield, resonating near 111–114 ppm .

B. 19 F– 13 C Spin-Spin Coupling

Fluorine-19 is a spin-½ nucleus with 100% natural abundance, leading to prominent heteronuclear J-coupling in the 13 C spectrum.

-

1JCF Coupling: The carbon of the -CF3 group itself appears as a massive quartet centered around 124.0 ppm , with a coupling constant of approximately 272 Hz .

-

2JCF Coupling: The ipso aromatic carbon (C1) attached to the -CF3 group splits into a quartet ( 2JCF≈32 Hz) near 131.0 ppm .

-

3JCF Coupling: The ortho carbons (C2 and C6) also exhibit fine quartet splitting ( 3JCF≈3–4 Hz), which is a critical diagnostic feature for confirming the substitution pattern.

C. Inductive Deshielding by the Benzyl Ether

The electronegative oxygen atom of the benzyloxy group withdraws electron density via the sigma bond while donating via resonance. This strongly deshields the ipso aromatic carbon (C3), pushing it downfield to ~158–162 ppm . The aliphatic benzylic methylene (-CH2-) typically resonates at ~71.0 ppm , clearly separated from the aromatic region[4].

Caption: Logical mapping of electronic effects to 13C NMR chemical shifts in 3-Benzyloxy-4-bromobenzotrifluoride.

Quantitative Data Presentation

The following table synthesizes the predicted and empirically derived 13 C NMR chemical shifts based on standard aromatic additivity rules and fluorinated/brominated analog data[5],[6].

| Position | Carbon Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Assignment Justification |

| -CF3 | Quaternary | 124.0 | Quartet (q) | 1JCF≈272 | Direct C-F coupling. |

| C3 | Quaternary | 158.0 – 162.0 | Singlet (s) | - | Deshielded by adjacent oxygen. |

| C1 | Quaternary | 131.0 | Quartet (q) | 2JCF≈32 | Ipso to -CF3; 2-bond coupling. |

| C5 | Methine (CH) | 133.3 | Singlet (s) | - | Ortho to Br, meta to -CF3/OR. |

| C6 | Methine (CH) | 119.7 | Quartet (q) | 3JCF≈3.5 | Ortho to -CF3; 3-bond coupling. |

| C2 | Methine (CH) | 113.0 | Quartet (q) | 3JCF≈3.5 | Shielded by ortho-OR; 3-bond coupling. |

| C4 | Quaternary | 111.9 | Singlet (s) | - | Shielded by Br (heavy atom effect) & ortho-OR. |

| -CH2- | Methylene | 71.0 | Singlet (s) | - | Benzylic ether carbon[4],[7]. |

| Ar-C1' | Quaternary | 136.0 | Singlet (s) | - | Benzyl ring ipso carbon. |

| Ar-C2',6' | Methine (CH) | 127.5 | Singlet (s) | - | Benzyl ring ortho carbons. |

| Ar-C3',5' | Methine (CH) | 128.5 | Singlet (s) | - | Benzyl ring meta carbons. |

| Ar-C4' | Methine (CH) | 128.0 | Singlet (s) | - | Benzyl ring para carbon. |

Experimental Protocol for 13 C NMR Acquisition

To achieve a self-validating system, the NMR acquisition must account for the long T1 relaxation times of the four quaternary carbons (C1, C3, C4, and Ar-C1') and the signal-splitting dilution caused by the -CF3 group.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 50–60 mg of 3-Benzyloxy-4-bromobenzotrifluoride in 0.6 mL of Chloroform-d ( CDCl3 ). Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference. Ensure the solution is free of particulate matter to maintain magnetic field homogeneity.

-

Instrument Setup: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer (operating at 100 MHz or 125 MHz for 13 C). Tune and match the 13 C and 1 H channels, and perform rigorous 3D shimming.

-

Pulse Sequence Selection: Utilize a standard proton-decoupled 13 C pulse program (e.g., zgpg30 on Bruker systems).

-

Parameter Optimization (Critical):

-

Set the relaxation delay ( D1 ) to ≥ 2.0 seconds . Quaternary carbons lack attached protons to facilitate dipole-dipole relaxation; a short D1 will result in missing or disproportionately small peaks for C1, C3, C4, and the -CF3 carbon.

-

Set the Number of Scans ( NS ) to 1024 or higher . The -CF3 signal is split into four peaks, reducing the signal-to-noise ratio per peak by 75%. High scan counts are mandatory for resolution.

-

-

Data Processing: Apply an exponential window function with a Line Broadening ( LB ) of 1.0 Hz prior to Fourier Transform (FT) to enhance the signal-to-noise ratio without obscuring the fine 3JCF couplings. Phase and baseline correct manually.

Caption: Step-by-step experimental workflow for optimized 13C NMR acquisition.

References

-

Stack Exchange Chemistry. "Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone." Stack Exchange. URL: [Link]

-

Stack Exchange Chemistry. "13C NMR of bromobenzene ipso carbon shielding." Stack Exchange. URL: [Link]

-

Ntai M Khoabane, et al. "Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide." WiserPub Fine Chemical Engineering. URL: [Link]

-

ResearchGate. "NMR Spectroscopy of Aromatic Compounds (#1e)." ResearchGate. URL: [Link]

-

Royal Society of Chemistry. "Benzyl ether: a dynamic covalent motif for designing a trans-ether based covalent adaptable network (CAN)." RSC Pubs. URL: [Link]

-

MDPI. "13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines." Int. J. Mol. Sci. URL: [Link]

Sources

- 1. Huida Medical Technology (Shanghai) Co., LTD Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. wiserpub.com [wiserpub.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the ¹⁹F NMR of 3-Benzyloxy-4-bromobenzotrifluoride

This guide provides a comprehensive technical overview of the principles and practical application of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and purity assessment of 3-benzyloxy-4-bromobenzotrifluoride. It is intended for researchers, scientists, and professionals in drug development who utilize fluorinated compounds and require a deep understanding of this powerful analytical technique.

Introduction: The Power of ¹⁹F NMR in Modern Chemistry

Fluorine (¹⁹F) NMR spectroscopy has become an indispensable tool in the arsenal of chemists, particularly in the pharmaceutical and materials science sectors. The unique properties of the ¹⁹F nucleus, including its 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, contribute to its high sensitivity, making it an excellent probe for molecular structure and dynamics.[1][2] A key feature of ¹⁹F NMR is the vast chemical shift range, which typically spans over 800 ppm, significantly minimizing signal overlap and facilitating the analysis of complex molecules.[1] This wide dispersion is primarily due to the significant contribution of the paramagnetic term to the chemical shift, a factor less influential in proton (¹H) NMR.[1]

For a molecule like 3-benzyloxy-4-bromobenzotrifluoride, ¹⁹F NMR serves as a definitive method for confirming the presence and electronic environment of the trifluoromethyl (-CF₃) group, a common moiety in pharmacologically active compounds.

Structural Elucidation of 3-Benzyloxy-4-bromobenzotrifluoride

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum of 3-benzyloxy-4-bromobenzotrifluoride is predicted to exhibit a single sharp resonance (a singlet). The three fluorine atoms of the -CF₃ group are chemically and magnetically equivalent, and there are no adjacent fluorine or hydrogen atoms to cause spin-spin coupling. While long-range couplings to the aromatic protons are possible, they are typically very small and often not resolved in a standard ¹⁹F NMR spectrum.

Expected Chemical Shift

The chemical shift of the -CF₃ group is highly sensitive to the electronic effects of the substituents on the aromatic ring. In 3-benzyloxy-4-bromobenzotrifluoride, the trifluoromethyl group is situated on a benzene ring bearing two substituents: a benzyloxy group at the meta-position and a bromine atom at the para-position.

-

General Range for Ar-CF₃: Aromatic trifluoromethyl groups typically resonate in the range of -60 to -65 ppm relative to a CFCl₃ standard.

Experimental Protocol for High-Quality ¹⁹F NMR Acquisition

The following protocol outlines the steps for acquiring a high-quality ¹⁹F NMR spectrum of 3-benzyloxy-4-bromobenzotrifluoride. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Diagram of the Experimental Workflow

Caption: Workflow for ¹⁹F NMR analysis of 3-Benzyloxy-4-bromobenzotrifluoride.

Step-by-Step Methodology

-

Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common and suitable choice for many organic molecules, including this one.[3]

-

Concentration: For a routine 1D ¹⁹F NMR spectrum, a concentration of 5-10 mg of 3-benzyloxy-4-bromobenzotrifluoride in 0.6-0.7 mL of deuterated solvent is typically sufficient.[3]

-

Sample Filtration: To ensure the best possible resolution and avoid shimming issues, it is crucial that the sample solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool inserted into a Pasteur pipette directly into a clean, dry NMR tube.[3][4]

-

-

Instrument Setup:

-

Probe Tuning and Matching: Before data acquisition, the NMR probe must be tuned to the ¹⁹F frequency and matched to the spectrometer's electronics to ensure maximum signal transmission.

-

Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, symmetrical peaks.

-

-

Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is generally sufficient for a simple 1D ¹⁹F spectrum.

-